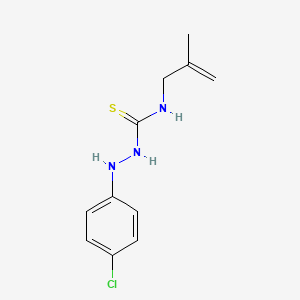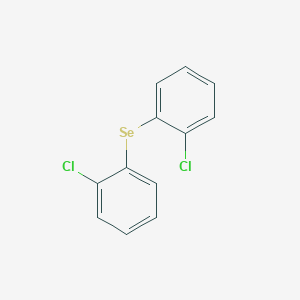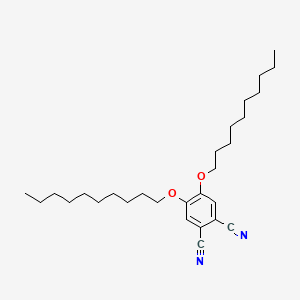
1,2-Dicyano-4,5-didecyloxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dicyano-4,5-didecyloxybenzene is an organic compound characterized by the presence of two cyano groups and two decyloxy groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dicyano-4,5-didecyloxybenzene typically involves the reaction of 1,2-dicyanobenzene with decanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography. The reaction conditions, such as temperature, solvent, and catalyst, can be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and can handle large volumes of reactants, making the process efficient and cost-effective. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Dicyano-4,5-didecyloxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The cyano groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1,2-Dicyano-4,5-didecyloxybenzene has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,2-Dicyano-4,5-didecyloxybenzene involves its interaction with molecular targets such as enzymes or receptors. The cyano groups can act as electron-withdrawing groups, influencing the reactivity and binding affinity of the compound. The decyloxy groups provide hydrophobic interactions, enhancing the compound’s solubility and stability in biological systems. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Dicyano-4,5-dioctyloxybenzene: Similar structure with octyloxy groups instead of decyloxy groups.
1,2-Dicyano-4,5-dimethoxybenzene: Contains methoxy groups instead of decyloxy groups.
1,2-Dicyano-4,5-dipropyloxybenzene: Features propyloxy groups instead of decyloxy groups.
Uniqueness
1,2-Dicyano-4,5-didecyloxybenzene is unique due to its longer alkyl chains (decyloxy groups), which impart distinct physical and chemical properties. These longer chains can enhance the compound’s hydrophobicity, making it suitable for applications in non-polar environments and materials science.
Eigenschaften
CAS-Nummer |
118132-12-0 |
|---|---|
Molekularformel |
C28H44N2O2 |
Molekulargewicht |
440.7 g/mol |
IUPAC-Name |
4,5-didecoxybenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C28H44N2O2/c1-3-5-7-9-11-13-15-17-19-31-27-21-25(23-29)26(24-30)22-28(27)32-20-18-16-14-12-10-8-6-4-2/h21-22H,3-20H2,1-2H3 |
InChI-Schlüssel |
MSRBHNWWKSSMLJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCOC1=C(C=C(C(=C1)C#N)C#N)OCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzenemethanamine, N-[(2-methoxyphenyl)methylene]-](/img/structure/B14290170.png)
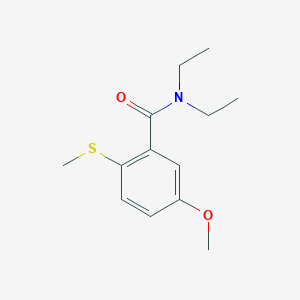

![6-{[(3-Nitrophenyl)methyl]sulfanyl}pyridazin-3-amine](/img/structure/B14290187.png)
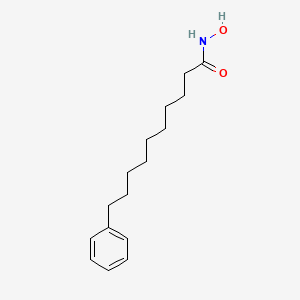

![(2,2-Dimethylspiro[2.4]hepta-4,6-dien-1-yl)methanol](/img/structure/B14290202.png)
![2,4,8-Trihydroxy-1a,6,8b-trimethyl-1,1a,5,6,8b,9,10,10a-octahydro-3H-cyclopropa[7,8]phenanthro[3,2-b]furan-3-one](/img/structure/B14290211.png)
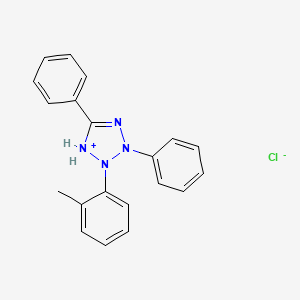
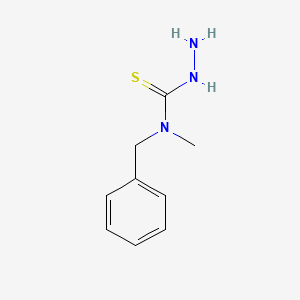
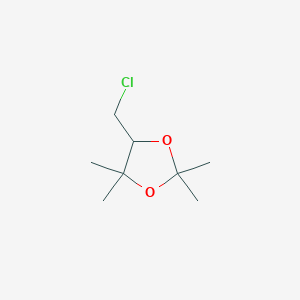
![Naphtho[2,1-d]selenazol-2-amine](/img/structure/B14290242.png)
